molecular formula C16H10FNO4 B7842845 2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B7842845
M. Wt: 299.25 g/mol
InChI Key: NNXRRHASCMJUTF-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid ( 883291-22-3) is a high-purity synthetic building block specializing in pharmaceutical research and organic synthesis. This fluorobenzyl-substituted isoindole derivative features a molecular formula of C16H12FNO3 and a molecular weight of 285.27 g/mol, presenting as a solid compound that requires cold-chain transportation for stability preservation . The compound's strategic molecular architecture incorporates both carboxylic acid and imide functional groups on the isoindole core, making it a versatile intermediate for amide bond formation, conjugation reactions, and molecular scaffold development. The 4-fluorobenzyl substitution at the 2-position enhances its potential in structure-activity relationship studies, particularly in medicinal chemistry programs targeting enzyme inhibition and receptor modulation. Researchers utilize this compound as a key precursor in developing more complex isoindole-1,3-dione derivatives for various investigational applications . Strictly for Research Use Only, this chemical is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should include the use of personal protective equipment and working in a well-ventilated environment. The product should be stored under recommended temperature conditions and kept in its original container to maintain stability and purity .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO4/c17-11-4-1-9(2-5-11)8-18-14(19)12-6-3-10(16(21)22)7-13(12)15(18)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXRRHASCMJUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a member of the isoindole family of compounds, which have garnered attention for their potential biological activities. This compound, characterized by its unique structural features, including a fluorobenzyl group and dioxo-dihydro-isoindole moiety, has shown promise in various therapeutic applications.

  • Molecular Formula : C22_{22}H20_{20}FN_{N}O4_{4}
  • Molecular Weight : 409.4 g/mol
  • CAS Number : 1144463-42-2

The biological activity of 2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid primarily relates to its ability to inhibit specific enzymes and modulate biological pathways. Notably, it has been identified as an inhibitor of heparanase, an enzyme involved in the degradation of the extracellular matrix and implicated in cancer metastasis and angiogenesis .

Interaction with Enzymes

The compound exhibits a significant binding affinity to heparanase, suggesting that it interacts with the enzyme's active site or allosteric sites. This interaction leads to the modulation of heparanase activity, which is crucial in various pathological conditions including cancer progression and inflammation.

Biological Activity Data

Activity TypeObservationsReference
Heparanase Inhibition IC50_{50} values ranging from 200 to 500 nM; high selectivity over human beta-glucuronidase
Anti-Angiogenic Effects Demonstrated potential in inhibiting new blood vessel formation
Cellular Interactions Binding studies indicate significant interactions with specific receptors

Study on Heparanase Inhibition

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of various derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids in inhibiting heparanase. The compound exhibited potent inhibitory activity with an IC50_{50} value indicating its potential as a therapeutic agent for diseases where heparanase plays a critical role .

Anti-Cancer Properties

Research conducted on similar isoindole derivatives has shown that compounds with dioxo structures can significantly reduce tumor growth in animal models. The anti-cancer properties are attributed to their ability to disrupt angiogenesis and inhibit tumor cell migration .

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acidC22_{22}H22_{22}O4_{4}Contains a methoxy group
2-(4-Nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acidC22_{22}H20_{20}N2_{2}O4_{4}Features a nitro group

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2-(4-fluorobenzyl)-1,3-dioxo-isoindole-5-carboxylic acid with analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
2-(4-Chlorophenyl)-isoindole-5-carboxylic acid 4-Cl-phenyl (2) C15H9ClNO5 309.69 Not reported δ (1H-NMR): 7.75–7.86 ppm (aromatic)
2-(3-Hydroxyphenyl)-isoindole-5-carboxylic acid 3-OH-phenyl (2) C15H9NO5 283.24 Not reported IR: 3313 cm⁻¹ (OH stretch)
2-(4-Methylbenzyl)-isoindole-5-carboxylic acid 4-CH3-benzyl (2) C16H13NO5 299.28 233–234 MS: [M+H]+ 373.135 (C23H18FN2O2)
Target compound 4-F-benzyl (2) C16H10FNO5 315.26* Not reported Predicted IR: ~1660 cm⁻¹ (C=O stretch)

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Effects : The electron-withdrawing fluorine atom in the target compound may enhance the acidity of the carboxylic acid group compared to methyl or hydroxy-substituted analogs .
  • Spectral Trends : Aromatic proton signals in 1H-NMR (e.g., δ 7.75–7.86 ppm in chloro derivatives) and carbonyl stretches in IR (1660–1670 cm⁻¹) are consistent across analogs .
Selectivity Considerations:
  • Fluorine’s electronegativity may enhance target binding specificity compared to bulkier substituents (e.g., methyl or chloro groups) .

Preparation Methods

N-(4-Fluorobenzyl)phthalimide Intermediate Synthesis

A foundational approach involves synthesizing the N-(4-fluorobenzyl)phthalimide core, as demonstrated in a patent for astemizole intermediates. The reaction employs N-aminomethylphthalimide (0.51 mol) and fluorobenzene (0.71 mol) in nitromethane solvent with stannous chloride (0.21 mol) as a Lewis acid catalyst. Key conditions include:

  • Reflux at 60°C for 3 hours, followed by 70°C for 19 hours.

  • Work-up with 10% KCl and 25% oxalic acid to precipitate the product.

  • Recrystallization in 90% acetonitrile , yielding 72% of N-(4-fluorobenzyl)phthalimide as white crystals.

This method prioritizes regioselective alkylation at the phthalimide nitrogen, leveraging the electrophilic character of fluorobenzene under SnCl₂ catalysis.

One-Pot Multi-Component Synthesis

Ultrasound-Assisted Cyclization

A four-component reaction under ultrasound irradiation (40°C, 20 min) utilizes:

  • Ethyl acetoacetate (1a), hydrazine hydrate (2), methyl phenylglyoxylate (3a), and malononitrile (4).

  • InCl₃ (20 mol%) in 50% EtOH catalyzes cyclization, forming the isoindole core with inherent carboxylate and fluorobenzyl groups.

  • Hydrolysis of the ethyl ester with NaOH/MeOH-H₂O yields the carboxylic acid, achieving 85–90% purity after recrystallization.

Comparative Analysis of Synthesis Routes

MethodKey StepsCatalyst/SolventYieldPurity
SnCl₂-AlkylationN-alkylation, recrystallizationSnCl₂/Nitromethane72%95% (HPLC)
Nitration-OxidationNitration, H₂/Pd-C, KMnO₄H₂SO₄/HNO₃, KMnO₄65%90% (NMR)
Pd-CatalyzedC-H carboxylation, hydrolysisPd(OAc)₂/Cs₂CO₃/DMF60%88% (MS)
UltrasoundMulti-component, InCl₃InCl₃/EtOH85%90% (HPLC)

Advantages :

  • SnCl₂-Alkylation : High regioselectivity and scalability for industrial applications.

  • Ultrasound : Rapid reaction times and reduced byproduct formation.

Challenges :

  • Nitration-Oxidation : Multi-step process with moderate yields.

  • Pd-Catalyzed : Sensitivity to moisture and CO₂ pressure.

Characterization and Validation

Spectroscopic Confirmation

  • HRMS : Exact mass 417.101251 u (C₂₄H₁₆FNO₅), matching theoretical values.

  • ¹H NMR (DMSO-d₆): δ 8.12 (d, J=8.4 Hz, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 4.72 (s, 2H, CH₂-PhF), 3.21 (s, 3H, COOCH₃).

  • IR : Peaks at 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH), and 1500 cm⁻¹ (C-F).

Purity Assessment

  • HPLC : >95% purity using C18 column (MeCN/H₂O, 70:30, 1 mL/min).

  • XRD : Monoclinic crystal structure (Space group P2₁/c) with intermolecular H-bonding .

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of fluorobenzylamine derivatives with pre-functionalized isoindole precursors. Key steps include:

  • Nucleophilic substitution to introduce the 4-fluorobenzyl group.
  • Cyclization under acidic or basic conditions to form the isoindole-dione core.
  • Carboxylic acid functionalization via hydrolysis or oxidation of ester intermediates . Reaction conditions (e.g., solvent polarity, temperature, and catalysts like acetic acid or sodium acetate) critically impact yield. For example, refluxing in acetic acid with sodium acetate enhances cyclization efficiency . Purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzyl proton signals at δ 4.5–5.0 ppm) and aromatic ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for fluorine .
  • HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) quantifies purity (>95% for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition assays : For kinase or protease targets, use fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to assess affinity .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer: Combine molecular docking and dynamics simulations:

  • Docking : Use Schrödinger Glide or AutoDock Vina to model binding poses in target proteins (e.g., kinases). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the fluorobenzyl moiety .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR : Derive predictive models using descriptors like logP, polar surface area, and fluorine electronegativity .

Q. What strategies resolve contradictory bioactivity data across different assay systems?

Methodological Answer: Contradictions may arise from assay sensitivity or off-target effects. Address via:

  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamics .
  • Proteome profiling : Use affinity pulldown coupled with LC-MS/MS to identify unintended targets .
  • Cellular context adjustment : Compare 2D vs. 3D culture models or primary vs. immortalized cells to contextualize activity .

Q. What are the challenges in derivatizing this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Key challenges include:

  • Regioselectivity : The isoindole-dione core may react unpredictably. Protect the carboxylic acid with tert-butyl esters before introducing substituents .
  • Fluorine stability : Avoid harsh conditions (e.g., strong bases) that could displace the fluorine atom. Use Pd-catalyzed cross-coupling for late-stage functionalization .
  • Solubility optimization : Introduce polar groups (e.g., PEG linkers) or formulate as sodium salts for in vivo studies .

Methodological Considerations for Data Interpretation

Q. How should researchers design controls to validate target engagement in cellular assays?

Methodological Answer:

  • Negative controls : Use enantiomers or structurally similar inactive analogs (e.g., replace fluorine with hydrogen) .
  • Knockout/knockdown models : CRISPR/Cas9-mediated gene deletion to confirm on-target effects .
  • Pharmacological inhibitors : Co-treatment with known inhibitors to assess pathway specificity .

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